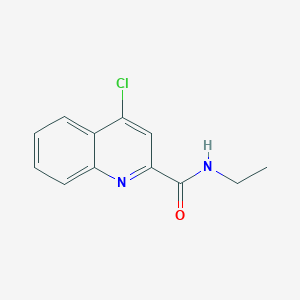

4-chloro-N-ethylquinoline-2-carboxamide

Description

Properties

IUPAC Name |

4-chloro-N-ethylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-2-14-12(16)11-7-9(13)8-5-3-4-6-10(8)15-11/h3-7H,2H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCGRUHULKLUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC2=CC=CC=C2C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Role as a Synthetic Intermediate

The compound serves primarily as an intermediate in the synthesis of pharmaceutical agents, particularly local anesthetics like dibucaine. Its unique structure, characterized by a quinoline ring and a carboxamide group, allows for effective interactions with biological targets, making it valuable in drug development efforts.

Case Study: Dibucaine Synthesis

Dibucaine is a potent local anesthetic derived from 4-chloro-N-ethylquinoline-2-carboxamide. Research has shown that while dibucaine is effective, its use is limited due to potential side effects such as seizures and cardiac arrhythmias. The synthesis of dibucaine involves several steps, including amidation reactions and chlorination processes.

Biological Studies

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to established antimicrobial agents. For instance, studies have shown its inhibitory effects on pathogenic bacteria, suggesting its potential as a therapeutic agent for treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms:

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest in cancer cells, thereby inhibiting their growth.

Chemical Research

Synthesis Optimization

The synthesis of this compound typically involves key steps such as the preparation of 4-chloroquinoline-3-carboxylic acid and subsequent amidation reactions. In industrial settings, these steps can be optimized for higher yields and purity using techniques like batch or continuous flow reactors.

Data Table: Comparison of Biological Activities

| Activity Type | Assessed Organisms | Observed Effects | References |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Inhibitory effects on pathogens | |

| Anticancer | Cancer cell lines | Cell cycle arrest; enzyme inhibition | |

| Local Anesthetic | Human cells | Potent anesthetic effects |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Quinoline Core

Chlorine Position and Halogenation Effects

- 4-Chloro-N-ethylquinoline-2-carboxamide vs. 6-Chloro-N-(naphthalen-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide (19): Compound 19 () features a chlorine at position 6 and a pyridinyl-naphthalenyl substituent. The pyridinyl group in 19 may enhance π-π stacking in enzyme binding, as seen in cytochrome P450 2C9 studies, but the naphthalenyl group could reduce solubility .

- However, yields remain low (5.6%), indicating halogen size affects reaction efficiency .

Carboxamide Side Chain Modifications

- N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide derivatives (5a5–5a7): These analogs () replace the ethyl group with dimethylamino-propyl chains, achieving yields of 54–59%. The dimethylamino group improves water solubility via protonation, but may reduce blood-brain barrier penetration compared to the ethyl group in the target compound .

- Its >95% purity (HPLC) suggests stable synthesis, contrasting with lower yields in halogenated analogs .

Antimicrobial Activity

- N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (35): Fluorine substituents () improve metabolic stability and membrane permeability. The morpholino group in 35 may enhance binding to bacterial topoisomerases, a mechanism absent in the target compound .

- 4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide (31): Iodine’s bulkiness () may hinder activity despite moderate synthesis yields (60%), highlighting the chloro group’s balance of size and reactivity in the target compound .

Enzyme Binding and Metabolism

- Metabolic Stability: The ethyl group in this compound may reduce oxidative metabolism compared to morpholine or dimethylamino derivatives, as seen in ’s nitro-to-amine reduction studies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-N-ethylquinoline-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- The compound is typically synthesized via condensation of quinoline-2-carboxylic acid derivatives with ethylamine. Key steps include chlorination at the 4-position using POCl₃ or SOCl₂ under reflux . Optimization involves controlling stoichiometry (e.g., 1.2 equivalents of ethylamine to minimize side products) and reaction time (6–8 hours at 80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitor intermediates using TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Use a combination of ¹H/¹³C NMR to verify the quinoline core (aromatic protons at δ 7.5–8.8 ppm) and the ethylamide sidechain (N–CH₂CH₃ triplet at δ 1.2–1.4 ppm). FT-IR confirms the carboxamide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₁ClN₂O: [M+H]⁺ calc. 235.0634) .

Q. What structure-activity relationship (SAR) insights exist for quinoline-2-carboxamide derivatives, and how do they inform biological testing of this compound?

- The 4-chloro substituent enhances lipophilicity and target binding (e.g., kinase inhibition), while the N-ethyl group reduces metabolic degradation compared to bulkier alkyl chains. SAR studies on analogous compounds (e.g., N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide) suggest that halogenation at the 4-position improves potency against cancer cell lines .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported solubility or stability profiles of this compound?

- Single-crystal X-ray diffraction (SC-XRD) using SHELXL determines precise bond angles and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and solvent). For example, intramolecular C–H···O interactions (2.5–3.0 Å) may stabilize the crystal lattice, explaining low aqueous solubility. Pair with DSC/TGA to correlate thermal stability with crystallinity .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets (e.g., kinases)?

- Perform molecular docking (AutoDock Vina, Glide) using the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level). Validate with MD simulations (AMBER/CHARMM) to assess binding pocket interactions, such as π-π stacking with kinase hinge regions (e.g., EGFR) or halogen bonding with Ser/Thr residues. Compare results to experimental IC₅₀ values from kinase assays .

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled for this compound?

- Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid Phase I oxidation of the ethyl group, which may reduce in vivo efficacy. Use LC-MS/MS to quantify metabolites and correlate with pharmacokinetic (PK) profiles. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

- Implement DoE (Design of Experiments) to optimize critical parameters (temperature, reagent purity, mixing efficiency). Use PAT (Process Analytical Technology) , such as in-line FT-IR, to monitor reaction progression in real time. For polymorph control, employ anti-solvent crystallization with ethyl acetate/water .

Methodological Notes

- Crystallography : SHELX software is recommended for structure refinement, especially for resolving disorder in the ethylamide sidechain.

- Data Validation : Cross-reference NMR shifts with PubChem-deposited spectra to confirm reproducibility.

- Avoided Sources : BenchChem-derived data (e.g., pricing, non-peer-reviewed applications) were excluded per requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.